N-Hydroxy-4-aminoazobenzene
Description
Contextualization within Azo Dye Carcinogenesis Studies
Azo dyes, a large class of synthetic organic compounds characterized by the -N=N- azo linkage, have been a focus of toxicological and cancer research for decades. researchgate.net Many of these dyes are not carcinogenic themselves but are considered procarcinogens, meaning they require metabolic activation within the body to become cancer-causing agents. smolecule.com The study of 4-aminoazobenzene (B166484) and its metabolites has been instrumental in understanding this process. smolecule.com Research has demonstrated that the carcinogenicity of many aminoazo dyes is linked to their metabolic conversion into highly reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and initiating the carcinogenic process. icm.edu.plwayne.edu
Historical Perspective on Metabolic Activation Research
The concept of metabolic activation of chemical carcinogens was a groundbreaking discovery in cancer research, largely pioneered by the work of James and Elizabeth Miller. acs.orgnih.gov In the mid-20th century, their research shifted the understanding of how many chemicals cause cancer. acs.org They proposed that many carcinogens are not directly harmful but are converted into "proximate" and "ultimate" carcinogenic forms through metabolic processes in the body. wayne.eduacs.org Their work with various aromatic amines and amides, including those related to azo dyes, led to the identification of N-hydroxylation as a critical first step in the activation pathway. acs.orgoup.comaacrjournals.org This pivotal research established the foundation for investigating metabolites like N-Hydroxy-4-aminoazobenzene and their role in inducing tumors. acs.org
Significance of this compound as a Key Metabolite
This compound is recognized as a key proximate carcinogenic metabolite of 4-aminoazobenzene. smolecule.comnih.gov This means that while the parent compound, 4-aminoazobenzene, shows carcinogenic activity, its N-hydroxy derivative is a more direct-acting carcinogen. nih.gov The metabolic conversion of 4-aminoazobenzene to this compound is a critical activation step. imrpress.com This N-hydroxy metabolite is more reactive than the parent amine and can be further metabolized to an even more reactive "ultimate carcinogen" that directly interacts with DNA, forming adducts and causing genetic damage that can lead to cancer. icm.edu.plimrpress.com Studies have shown that this compound can induce tumors in animal models, supporting its role as a significant intermediate in azo dye-induced carcinogenesis. nih.gov
Research Findings on Azo Dye Carcinogenesis
| Parent Compound | Key Metabolite | Metabolic Process | Significance |
| 4-Aminoazobenzene (AAB) | This compound | N-hydroxylation | Proximate carcinogen in liver cancer induction. smolecule.comnih.gov |
| N,N-Dimethyl-4-aminoazobenzene (DAB) | N-Hydroxy-N-methyl-4-aminoazobenzene | Demethylation followed by N-hydroxylation | Highly reactive metabolite that can form DNA adducts. icm.edu.pl |
| 2-Acetylaminofluorene (AAF) | N-Hydroxy-2-acetylaminofluorene | N-hydroxylation | A potent proximate carcinogen, more so than the parent compound. wayne.eduacs.org |
Historical Milestones in Metabolic Activation Research
| Decade | Key Discovery | Researchers | Significance |
| 1950s | Identification of liver microsomal enzymes (later known as cytochromes P450) involved in carcinogen metabolism. | James & Elizabeth Miller and associates | Laid the groundwork for understanding the enzymatic basis of metabolic activation. acs.org |
| 1960 | Isolation of N-hydroxy-2-acetylaminofluorene as a urinary metabolite of 2-acetylaminofluorene. | Cramer, Miller, and Miller | Provided the first direct evidence of N-hydroxylation as a metabolic activation pathway for an aromatic amine carcinogen. wayne.edu |
| 1960s | Demonstration that N-hydroxy metabolites are more potent carcinogens than their parent compounds. | James & Elizabeth Miller | Established the concept of "proximate carcinogens" and the importance of metabolic activation in chemical carcinogenesis. acs.orgaacrjournals.org |
Structure
3D Structure
Properties
CAS No. |
6530-27-4 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(4-nitrosophenyl)-2-phenylhydrazine |
InChI |
InChI=1S/C12H11N3O/c16-15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,13-14H |
InChI Key |
BSWKCZZIOMRERZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=CC=C(C=C2)N=O |
Related CAS |
78172-53-9 (mono-hydrochloride) |
Synonyms |
N-hydroxy-4-aminoazobenzene N-hydroxy-4-aminoazobenzene monohydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Hydroxy 4 Aminoazobenzene and Analogues
Chemical Synthesis Pathways for N-Hydroxylated Azo Compounds
The direct synthesis of N-Hydroxy-4-aminoazobenzene presents challenges due to the lability of the N-hydroxy group. However, its preparation can be approached through multi-step synthetic sequences, primarily involving the initial synthesis of a suitable precursor followed by a controlled transformation to introduce the hydroxylamine (B1172632) functionality.
A common precursor for azo dye synthesis is 4-aminoazobenzene (B166484). Its synthesis is typically achieved through the diazotization of aniline (B41778), followed by a coupling reaction with another aniline molecule. This process initially forms diazoaminobenzene, which then rearranges under acidic conditions to yield 4-aminoazobenzene. prepchem.com
While the N-hydroxylation of 4-aminoazobenzene is a known metabolic conversion in vivo, achieving this transformation through chemical synthesis requires specific strategies. industrialchemicals.gov.aunih.gov A viable laboratory approach involves the synthesis of 4-nitroazobenzene (B1198901) as an intermediate. This can be accomplished by the nitration of azobenzene (B91143) or through a diazotization-coupling reaction between a diazonium salt of a nitroaniline and a suitable coupling partner like phenol. acs.org
The critical step is the selective reduction of the nitro group of 4-nitroazobenzene to the corresponding hydroxylamine. Various reducing agents can be employed for this purpose, with the reaction conditions being crucial to prevent over-reduction to the amine. Reagents such as iron powder in the presence of an acid or catalytic hydrogenation under controlled conditions are often utilized for the reduction of nitroarenes to hydroxylamines. google.comresearchcommons.org
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reaction | Reactants | Key Conditions | Product |
| 1 | Diazotization & Coupling | Aniline, Sodium Nitrite (B80452), Hydrochloric Acid | Low temperature (0-5 °C) | Diazoaminobenzene |
| 2 | Rearrangement | Diazoaminobenzene | Acidic conditions (e.g., aniline hydrochloride) | 4-Aminoazobenzene |
| 3 | Nitration (alternative to steps 1 & 2 for precursor) | Azobenzene, Nitric Acid, Sulfuric Acid | Controlled temperature | 4-Nitroazobenzene |
| 4 | Controlled Reduction | 4-Nitroazobenzene, Reducing agent (e.g., Zn/NH₄Cl) | Neutral or mildly acidic pH | This compound |
Derivatization Strategies for Mechanistic Studies
To investigate the role of this compound as a proximate carcinogen, researchers often synthesize more reactive derivatives, such as its N-acetoxy or N-benzoyloxy esters. These esters are considered to be ultimate carcinogens, as they are more electrophilic and can readily react with cellular nucleophiles like DNA. scispace.comimrpress.com
The synthesis of these derivatives typically involves the acylation of the N-hydroxy group of this compound. For instance, the N-acetoxy derivative can be prepared by reacting this compound with acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base to neutralize the acid formed during the reaction. Similarly, the N-benzoyloxy derivative can be synthesized using benzoyl chloride. imrpress.comresearchgate.net The formation of these ester derivatives is a key strategy to model and study the bioactivation pathways of aromatic amines. scispace.com
Table 2: Common Derivatization Reactions of this compound
| Derivative | Acylating Agent | Reaction Type | Purpose of Derivatization |
| N-Acetoxy-4-aminoazobenzene | Acetyl chloride or Acetic anhydride | Acylation | Mimicking ultimate carcinogenic metabolite |
| N-Benzoyloxy-4-aminoazobenzene | Benzoyl chloride | Acylation | Studying electrophilic reactivity and DNA binding |
Preparation of Labeled this compound for Tracing Studies
Isotopically labeled this compound is an invaluable tool for metabolic and mechanistic studies, allowing for the tracing of the compound and its metabolites in biological systems. The preparation of such labeled compounds involves incorporating stable isotopes like deuterium (B1214612) (²H or D) or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.
The synthesis of deuterated this compound can be achieved by using deuterated starting materials or by performing hydrogen-deuterium exchange reactions on the final compound or its precursors. For example, a deuterated aniline could be used in the initial diazotization and coupling reaction. Alternatively, H-D exchange can be performed on 4-aminoazobenzene using deuterated water (D₂O) under catalytic conditions. tn-sanso.co.jpunimi.it
For ¹⁵N labeling, the synthesis would typically start with a ¹⁵N-labeled precursor. For instance, using potassium nitrite enriched with ¹⁵N (K¹⁵NO₂) for the diazotization of aniline would introduce the ¹⁵N label into the azo linkage. arkat-usa.org Another approach could involve the synthesis of ¹⁵N-labeled aniline as the starting material. These labeled compounds are essential for quantitative analysis using techniques like mass spectrometry and for elucidating the metabolic fate and DNA adduct formation of this compound. oup.com
Table 3: Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Strategy | Labeled Precursor Example | Analytical Application |
| Deuterium (²H) | H-D Exchange or use of deuterated starting material | Deuterated aniline, D₂O | Mass spectrometry-based quantification |
| Nitrogen-15 (¹⁵N) | Use of ¹⁵N-enriched reagents | K¹⁵NO₂, ¹⁵N-aniline | Mechanistic studies of azo bond cleavage and metabolic fate |
Metabolic Activation and Biotransformation Pathways of N Hydroxy 4 Aminoazobenzene
N-Hydroxylation as a Critical Proximate Activation Step
The initial and rate-limiting step in the metabolic activation of many carcinogenic aromatic amines, including 4-aminoazobenzene (B166484), is N-hydroxylation. psu.edumanchester.ac.uk This reaction introduces a hydroxyl group to the nitrogen atom of the amino group, forming N-Hydroxy-4-aminoazobenzene (N-OH-AAB). This product is considered a proximate carcinogen, a more reactive intermediate that requires further activation to become an ultimate carcinogen capable of forming DNA adducts. psu.edu This enzymatic oxidation is primarily carried out by two major superfamilies of enzymes located in the microsomes.
The Cytochrome P450 (P450) superfamily of enzymes, particularly those in the CYP1A family, are paramount in catalyzing the N-oxidation of aromatic amines. tandfonline.comnih.gov Research has demonstrated that P450 enzymes, especially CYP1A2, are the primary catalysts for the N-hydroxylation of compounds structurally similar to 4-AAB. tandfonline.comebi.ac.uk Studies on related aminoazo dyes, such as 3-methoxy-4-aminoazobenzene (B1195087) (3-MeO-AAB), show that hepatic microsomes, which are rich in P450 enzymes, exhibit significant N-hydroxylase activity. ncsu.edu
The inducibility of these enzymes can affect the rate of metabolic activation. For instance, in rats, the P450 isoform MC-P-448, induced by 3-methylcholanthrene, has been shown to contribute to the N-hydroxylation of the related compound N-methyl-4-aminoazobenzene (MAB), indicating that exposure to certain environmental agents can enhance this specific metabolic activation pathway. embopress.org The N-oxidation of carcinogenic arylamines by P450 monooxygenases is considered a crucial step for their conversion to proximate carcinogenic derivatives. manchester.ac.uk
Table 1: Key Cytochrome P450 Findings for Aminoazo Dye N-Hydroxylation
| Enzyme/System | Substrate | Finding | Reference |
|---|---|---|---|
| Cytochrome P4501A2 | Aromatic Amines | Primary enzyme for N-oxidation. | tandfonline.com |
| Hepatic Microsomes | 3-MeO-AAB | Showed definite N-hydroxylation activity in several rodent species. | ncsu.edu |
Alongside the P450 system, Flavin-Containing Monooxygenases (FMOs) represent another class of enzymes capable of N-oxidation. nih.govupums.ac.in FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the oxidation of various substrates. upums.ac.in
Research on the N-hydroxylation of N-methyl-4-aminoazobenzene (MAB) in rat liver microsomes has provided detailed insights into the relative contributions of FMO and P450. embopress.org These studies revealed that in microsomes from untreated or phenobarbital-treated rats, the N-hydroxylation of MAB is catalyzed exclusively by FMO. embopress.org However, in microsomes from rats treated with 3-methylcholanthrene, both FMO and the induced P450 isoform (MC-P-448) contribute to the reaction. embopress.org The use of a specific FMO inhibitor, methimazole, confirmed this dual role by significantly reducing N-hydroxylation in induced microsomes, with the remaining activity being inhibited by a P450 reductase antibody. embopress.org This indicates that FMO can be a key, and sometimes the sole, player in the initial N-hydroxylation step of certain aminoazo compounds.
Enzymatic N-Oxidation by Cytochrome P450 Isoforms
Subsequent Esterification and Conjugation Reactions of this compound
Following its formation, this compound undergoes further metabolic transformations, primarily through Phase II conjugation and esterification reactions. These pathways convert the N-hydroxy metabolite into highly reactive electrophilic esters, which are considered the ultimate carcinogenic species. These esters are unstable and can spontaneously break down to form arylnitrenium ions that readily react with cellular nucleophiles like DNA. ebi.ac.ukresearchgate.net
One of the major pathways for the activation of N-hydroxy arylamines is O-esterification via sulfonation, a reaction catalyzed by sulfotransferases (SULTs). tandfonline.comoatext.com These cytosolic enzymes transfer a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-OH-AAB.
This process results in the formation of a highly unstable N-sulfoöxy ester. The N-O-sulfate ester is an excellent leaving group, facilitating its spontaneous heterolytic cleavage to form a reactive nitrenium ion. Studies on N-hydroxy-N-methyl-4-aminoazobenzene have demonstrated its metabolism to these reactive sulfuric acid esters in the liver. This sulfonation pathway is recognized as a critical activation step for many N-hydroxy arylamines, leading to the generation of the ultimate reactive species that can initiate carcinogenesis. ebi.ac.uk
Acetylation is another crucial esterification pathway involved in the bioactivation of N-hydroxy arylamines. tandfonline.com This can occur via two related mechanisms catalyzed by N,N-acetyltransferases (NATs) and N,O-acyltransferase (OAT).
N,N-Acetyltransferases (NATs): These enzymes can catalyze an acetyl-CoA-dependent O-acetylation of N-hydroxy arylamines. This reaction forms an N-acetoxy ester, which, like the sulfoöxy ester, is highly unstable and readily generates a reactive nitrenium ion. oatext.com
N,O-Acyltransferase (OAT): This enzymatic activity involves an intramolecular transfer of an N-acetyl group to the N-hydroxy function of an N-hydroxy-N-acetyl-arylamine, forming the same reactive N-acetoxy ester. This pathway is particularly relevant for arylamines that have undergone N-acetylation prior to or after N-hydroxylation.
These acetyltransferase-mediated reactions are considered a major metabolic activation pathway in several species, generating the electrophilic intermediates capable of binding to DNA. ebi.ac.ukoatext.com
A less common but significant bioactivation pathway for N-hydroxy aromatic amines involves conjugation with amino acids, a reaction catalyzed by aminoacyl-tRNA synthetases. tandfonline.comresearchgate.net This pathway leads to the formation of reactive N-O-aminoacyl esters. The mechanism involves the activation of an amino acid, such as L-serine or L-proline, by its corresponding aminoacyl-tRNA synthetase in an ATP-dependent reaction. tandfonline.comresearchgate.net The activated amino acid then reacts with the hydroxylamine (B1172632) group of the N-hydroxy metabolite to form the reactive N-ester. researchgate.net
Studies on other N-hydroxy arylamines have confirmed this activation route. For example, N-hydroxy-Trp-P-2 was shown to be activated by seryl-tRNA synthetase. tandfonline.com In rat hepatic cytosol, L-proline was found to be even more efficient than L-serine in activating this compound, and the enzymatic activity was co-purified with prolyl-tRNA synthetase. tandfonline.com This pathway, alongside sulfonation and acetylation, represents another method by which the cell can convert a proximate carcinogen like this compound into a highly reactive, ultimate carcinogenic species. nih.gov
Table 2: Major Esterification and Conjugation Pathways for N-Hydroxy Arylamines
| Pathway | Enzyme(s) | Cofactor/Substrate | Reactive Product | Reference |
|---|---|---|---|---|
| Sulfonation | Sulfotransferases (SULTs) | PAPS | N-Sulfoöxy ester | tandfonline.com, |
| Acetylation | N,N-Acetyltransferases (NATs), N,O-Acyltransferase (OAT) | Acetyl-CoA | N-Acetoxy ester | tandfonline.com, oatext.com |
N,O-Acyltransferase and N,N-Acetyltransferase-Catalyzed Reactions
Characterization of Electrophilic Intermediates and Ultimate Metabolites
The metabolic activation of this compound is a critical process that converts it from a proximate carcinogen into highly reactive electrophilic species capable of binding to cellular macromolecules like DNA. smolecule.comscispace.com This activation cascade primarily involves enzymatic esterification, with sulfonation being a key pathway. nih.govnih.gov
Hepatic cytosols contain 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent sulfotransferase enzymes that catalyze the O-sulfonation of this compound. aacrjournals.orgoup.comoup.com This reaction produces a highly unstable and electrophilic sulfuric acid ester, N-sulfooxy-4-aminoazobenzene. aacrjournals.orgindustrialchemicals.gov.au This metabolite is widely regarded as a major ultimate electrophilic and carcinogenic metabolite of 4-aminoazobenzene (the parent compound) in animal models, particularly in mouse liver. oup.comoup.comsmolecule.com Studies in brachymorphic mice, which are deficient in PAPS synthesis, have shown significantly reduced levels of DNA adduct formation and lower incidences of hepatomas when exposed to 4-aminoazobenzene, strongly indicating that the sulfonation pathway is critical for its carcinogenic activity. oup.comsmolecule.com
The high reactivity of N-sulfooxy-4-aminoazobenzene stems from its nature as a strong electrophile. scispace.comresearchgate.net This instability can lead to the heterolytic cleavage of the N-O bond, generating a highly reactive arylnitrenium ion. aacrjournals.orgimrpress.com This cation is a potent electrophile that readily attacks nucleophilic sites on cellular macromolecules. imrpress.com For instance, the metabolically formed ester can react with guanosine (B1672433) residues in nucleic acids, leading to the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene. aacrjournals.orgindustrialchemicals.gov.au The formation of these adducts is a crucial event in the initiation of chemical carcinogenesis. smolecule.com
While sulfonation is a major activation pathway, other esterification processes, such as O-acetylation, can also generate reactive intermediates for other aromatic amines. nih.govimrpress.com However, in the case of this compound, studies using mouse liver cytosols did not detect acetyl co-enzyme A-dependent transacetylase activity, suggesting sulfonation is the predominant pathway in this tissue. oup.comoup.com
Table 1: Key Electrophilic Intermediates and Metabolites
| Compound Name | Role in Biotransformation |
|---|---|
| This compound | Proximate carcinogenic metabolite. scispace.comoup.com |
| N-sulfooxy-4-aminoazobenzene | Ultimate electrophilic metabolite. oup.comindustrialchemicals.gov.ausmolecule.com |
| Arylnitrenium ion | Highly reactive electrophilic intermediate. aacrjournals.orgimrpress.com |
Detoxification Pathways and Metabolite Excretion
While metabolic pathways exist to activate this compound into reactive electrophiles, competing detoxification routes are also present to neutralize and eliminate the compound and its precursors. These pathways are crucial in modulating its potential toxicity.
A significant detoxification mechanism involves the enzymatic reduction of this compound back to its less reactive parent amine, 4-aminoazobenzene. nih.gov This reaction is catalyzed by microsomal NADH-dependent reductases found in the liver of both humans and rats. nih.gov By converting the N-hydroxy derivative back to the parent amine, this pathway reduces the pool of the proximate carcinogen available for further activation to ultimate carcinogenic esters, thereby limiting DNA adduct formation. nih.gov
Conjugation reactions represent another major route for detoxification and excretion. industrialchemicals.gov.au The parent compound, 4-aminoazobenzene, can undergo N-acetylation to form N-acetyl-4-aminoazobenzene. industrialchemicals.gov.au This acetylated metabolite can then be N-hydroxylated to yield N-hydroxy-N-acetyl-4-aminoazobenzene. industrialchemicals.gov.au Further metabolism can introduce hydroxyl groups onto the aromatic rings (e.g., 3-hydroxy-N-acetyl-4-aminoazobenzene and 4'-hydroxy-N-acetyl-4-aminoazobenzene). industrialchemicals.gov.au These hydroxylated metabolites, along with N-hydroxy-N-acetyl-4-aminoazobenzene, can be conjugated with sulfuric acid or glucuronic acid, increasing their water solubility and facilitating their excretion in the urine. industrialchemicals.gov.au
The azo linkage of 4-aminoazobenzene can also be reductively cleaved, breaking the molecule into smaller aromatic amines such as benzenamine and 1,4-benzenediamine, which can then be further metabolized and excreted. industrialchemicals.gov.au While glutathione (B108866) (GSH) conjugation is a common detoxification pathway for many electrophiles, its effectiveness against highly reactive species like N-sulfooxy esters is limited. researchgate.net These strong electrophiles tend to react non-selectively and may not be efficiently detoxified by GSH transferases before they can interact with other cellular nucleophiles like DNA. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-benzenediamine |
| 3-hydroxy-N-acetyl-4-aminoazobenzene |
| 3'-phosphoadenosine 5'-phosphosulfate (PAPS) |
| 4'-hydroxy-N-acetyl-4-aminoazobenzene |
| 4-aminoazobenzene |
| Acetyl co-enzyme A |
| Arylnitrenium ion |
| Benzenamine |
| Glucuronic acid |
| Glutathione (GSH) |
| Guanine (B1146940) |
| Guanosine |
| N-(deoxyguanosin-8-yl)-4-aminoazobenzene |
| N-acetyl-4-aminoazobenzene |
| This compound |
| N-hydroxy-N-acetyl-4-aminoazobenzene |
| N-sulfooxy-4-aminoazobenzene |
Molecular Mechanisms of N Hydroxy 4 Aminoazobenzene Induced Genotoxicity and Carcinogenesis
Formation of DNA Adducts
The formation of covalent bonds between a chemical carcinogen and DNA, creating DNA adducts, is a well-established mechanism of chemical carcinogenesis. genome.jp For N-OH-AAB, this process requires further metabolic activation to a highly reactive electrophilic species, the arylnitrenium ion. imrpress.com This ion readily attacks nucleophilic sites on DNA bases, leading to the formation of stable and persistent adducts that can disrupt normal DNA replication and transcription.
The ultimate electrophilic metabolite derived from N-OH-AAB, the arylnitrenium ion, exhibits a strong preference for reacting with guanine (B1146940) bases in DNA. researchgate.net The primary site of covalent binding is the C8 position of guanine. imrpress.comimrpress.comnih.gov This specificity has been demonstrated in studies showing strong binding of N-OH-AAB metabolites to polyguanylic acid (poly G) in vitro. researchgate.net The reaction between the arylnitrenium ion and the guanine base results in the formation of an N-(deoxyguanosin-8-yl)-4-aminoazobenzene (dG-C8-AAB) adduct. imrpress.comnih.gov While the C8 position of guanine is the major site of adduction, reactions at other sites, such as the N2 position of guanine, have been observed with structurally related aminoazo dyes. nih.gov
The extent of DNA adduct formation is a critical factor in determining the genotoxic potential of a chemical. Quantitative analysis has been employed to measure the levels of N-OH-AAB-derived adducts in various experimental models. These studies show a correlation between the quantity of adducts formed and the carcinogenicity of the parent compound. For instance, after administration of AAB to mice, the major dG-C8-AAB adduct was detected at significant levels in the liver, a primary target organ for AAB-induced carcinogenesis. nih.gov Comparative studies have also shown that carcinogenic methoxy-substituted AAB analogues produce substantially higher levels of DNA adducts compared to their non-carcinogenic counterparts. nih.gov
Below is a table summarizing quantitative findings on DNA adduct levels from relevant studies.
| Compound Administered | Biological System | Adduct Level | Reference |
| [3H]4-Aminoazobenzene | Male B6C3F1 Mouse Liver | 20 pmol/mg DNA | nih.gov |
| [3H]4-Aminoazobenzene | Fischer Rat Liver | 0.5 pmol/mg DNA | nih.gov |
| 3-Methoxy-4-aminoazobenzene (B1195087) | Rat Liver | ~20-fold higher than 2-MeO-AAB | nih.gov |
| 2-Methoxy-4-aminoazobenzene (B1228302) | Rat Liver | One-twentieth of 3-MeO-AAB levels | nih.gov |
The primary and most persistent DNA adduct formed from N-OH-AAB has been identified and structurally characterized as N-(deoxyguanosin-8-yl)-4-aminoazobenzene (dG-C8-AAB). nih.govepa.gov This adduct is formed by the covalent linkage of the amino nitrogen of AAB to the C8 carbon of the guanine base. Its structure has been confirmed through synthesis and comparison with adducts isolated from in vivo experiments using techniques like reverse-phase high-performance liquid chromatography. nih.gov
In studies involving the parent compound N,N-dimethyl-4-aminoazobenzene (DAB), which is metabolized through N-OH-AAB, other related adducts have also been identified. These provide insight into the variety of DNA lesions that can arise from this class of carcinogens.
The table below lists the major and minor adducts identified in studies of aminoazobenzene compounds.
| Adduct Name | Classification | Parent Compound(s) | Reference |
| N-(deoxyguanosin-8-yl)-4-aminoazobenzene | Major, Persistent | 4-Aminoazobenzene (B166484), N,N-Dimethyl-4-aminoazobenzene | nih.gov |
| N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene | Minor | N,N-Dimethyl-4-aminoazobenzene, N-Methyl-4-aminoazobenzene | nih.gov |
| 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene | Minor | N,N-Dimethyl-4-aminoazobenzene, N-Methyl-4-aminoazobenzene | nih.gov |
The biological consequence of a DNA adduct is heavily influenced by its chemical stability and persistence within the genome. If an adduct is not removed by cellular DNA repair mechanisms, it can lead to mutations during DNA replication. The N-(deoxyguanosin-8-yl)-4-aminoazobenzene adduct has been shown to be relatively stable and persistent in liver DNA. nih.gov In one study, the level of this specific adduct in mouse liver decreased by only about 60% over a 21-day period following initial formation. nih.gov This persistence contrasts with other adducts, such as N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which are removed more rapidly. nih.gov The long-term presence of dG-C8-AAB in the DNA of a target organ like the liver is strongly correlated with the hepatocarcinogenicity of 4-aminoazobenzene. nih.govepa.gov
Identification and Structural Elucidation of Major and Minor Adducts
Induction of Oxidative DNA Damage
N-OH-AAB can participate in redox cycling, a process that generates a continuous flux of ROS. This process is significantly enhanced in the presence of copper ions (Cu(II)) and endogenous reducing agents like β-nicotinamide adenine (B156593) dinucleotide (NADH). imrpress.comnih.gov
The proposed mechanism involves the following steps:
Oxidation: N-OH-AAB undergoes a metal-mediated autoxidation to a hydronitroxide radical, which can be further oxidized to 4-nitrosobiphenyl (B155253). imrpress.com
Reduction: The resulting 4-nitrosobiphenyl is then reduced back to the hydronitroxide radical or N-OH-AAB by NADH. imrpress.comresearchgate.net
ROS Generation: This cycle of oxidation and reduction leads to the concomitant production of ROS. Specifically, it facilitates the reduction of Cu(II) to Cu(I). Cu(I) can then react with molecular oxygen and hydrogen peroxide (H2O2) to form highly reactive species, likely DNA-copper-hydroperoxo complexes (DNA-Cu(I)OOH), which are capable of directly damaging DNA. imrpress.comnih.govnih.gov
This redox cycle allows even very low concentrations of N-OH-AAB to cause significant DNA damage. nih.govnih.gov Studies have confirmed the involvement of H2O2 and Cu(I) in this process, as the damage can be inhibited by catalase (an enzyme that degrades H2O2) and specific Cu(I) chelators. nih.govnih.gov This oxidative damage pathway represents an important, parallel mechanism through which N-OH-AAB exerts its genotoxic and carcinogenic effects.
Formation of Oxidized Nucleobases (e.g., 8-oxodG)
A significant consequence of the ROS generation mediated by N-OH-AAB and Cu(II) is the formation of oxidized DNA bases. nih.govnih.gov Among the various forms of oxidative DNA damage, the guanine modification 7,8-dihydro-8-oxo-2'-deoxyguanosine (8-oxodG or 8-OH-dG) is a major and well-studied lesion. nih.govnih.govimrpress.com The formation of 8-oxodG has been directly observed in in vitro experiments using DNA fragments exposed to N-OH-AAB and Cu(II). nih.govnih.gov
The generation of 8-oxodG is significantly increased when an endogenous reducing agent like NADH is present, which is consistent with its role in amplifying ROS production through a redox cycle. nih.govnih.govresearchgate.net The measurement of 8-oxodG can be performed using sensitive techniques such as high-pressure liquid chromatography coupled with an electrochemical detector. researchgate.net The formation of 8-oxodG is a critical event in chemical carcinogenesis because it is a promutagenic lesion. mdpi.com During DNA replication, 8-oxodG can mispair with adenine, leading to G:C to T:A transversion mutations if not repaired by the cell's DNA repair machinery, such as 8-oxoguanine DNA glycosylase (OGG1). mdpi.com Therefore, the ability of N-OH-AAB to induce the formation of 8-oxodG via copper-mediated oxidative stress is a key molecular mechanism contributing to its carcinogenic potential, existing alongside the pathway of covalent DNA adduct formation. nih.govnih.govimrpress.com
Modulation of DNA Replication and Repair Processes
Inhibition of DNA Polymerase Activity
The DNA adducts formed by metabolites of aminoazo dyes, including N-OH-AAB, can act as significant blocks to DNA replication. nih.gov Studies using in vitro DNA replication systems with N-hydroxy-aminoazo dye-modified M13 phage DNA as a template have demonstrated this inhibitory effect. nih.gov The extent of inhibition is linked to the nature and quantity of the DNA adducts formed. nih.gov
For instance, a comparison between the carcinogenic 3-methoxy-4-aminoazobenzene (3-MeO-AAB) and its noncarcinogenic isomer, 2-methoxy-4-aminoazobenzene (2-MeO-AAB), revealed important differences. The N-hydroxy metabolite of the carcinogenic 3-MeO-AAB produced a significantly higher amount of DNA adducts compared to the noncarcinogenic counterpart. nih.gov These 3-MeO-AAB adducts resulted in a substantially greater inhibition of in vitro DNA replication. nih.gov This suggests that the structural conformation of the DNA, as altered by the adduct, plays a critical role in stalling the DNA polymerase complex. The blockage of DNA replication forks can trigger cellular stress responses, including the potential for mutagenic translesion synthesis or the initiation of apoptotic pathways.
Unscheduled DNA Synthesis Induction
N-Hydroxy-4-aminoazobenzene is a potent inducer of unscheduled DNA synthesis (UDS). popline.orgcanada.ca UDS is the synthesis of DNA that occurs outside of the normal S-phase of the cell cycle and is indicative of DNA excision repair activity. The induction of UDS is a common hallmark of genotoxic agents that cause DNA damage.
In studies utilizing primary hepatocyte cultures from rats and mice, N-hydroxy derivatives of 4-aminoazobenzene (AAB) were found to elicit significantly higher levels of UDS compared to the parent aminoazo dyes. popline.org This demonstrates that metabolic N-hydroxylation is a critical activation step that converts AAB into a more potent DNA-damaging agent. The observation of UDS indicates that the cell recognizes the DNA lesions—both bulky adducts and oxidative damage—caused by N-OH-AAB and initiates the nucleotide excision repair (NER) pathway to remove them. The level of UDS induction often correlates with the carcinogenic potential of the chemical. popline.org
Mutagenic Potential and Spectra Analysis
Site-Specific Mutagenesis in Model Systems
The mutagenic potential of N-OH-AAB and related compounds has been investigated using various model systems, including shuttle vectors that can replicate in both bacterial and mammalian cells. nih.govcarnegiescience.eduwikipedia.org These studies allow for the analysis of mutation frequency and specificity at the nucleotide level. Research has shown that the DNA adducts formed by N-hydroxy-aminoazo dyes are highly mutagenic. nih.govcarnegiescience.edu
In one study, M13mp9 phage DNA modified with the N-hydroxy metabolite of carcinogenic 3-MeO-AAB showed a higher mutation frequency compared to DNA modified with the metabolite of the noncarcinogenic 2-MeO-AAB when transfected into SOS-induced Escherichia coli. nih.gov Furthermore, the spectra of mutations induced by the two isomers were different, highlighting that the specific type of adduct influences the resulting mutation. nih.gov
Studies with related aromatic amines in shuttle vector systems like pS189 replicating in human cells have shown that the predominant mutations are single base substitutions, particularly G:C → T:A transversions. nih.gov This type of mutation is consistent with the mispairing properties of the major N-(deoxyguanosin-8-yl) adducts formed by these carcinogens. nih.gov Analysis of adduct formation along a specific gene has shown preferential binding to certain nucleotide positions, which often correlate with mutational hotspots. researchgate.net However, the correlation is not always perfect, indicating that factors beyond initial adduct distribution, such as DNA sequence context and the efficiency and fidelity of DNA repair and translesion synthesis, play a role in determining the final mutational outcome. nih.gov
Table 2: Mutational Specificity of N-Hydroxy Arylamine Adducts in Model Systems
| Model System | Carcinogen/Metabolite | Predominant Mutation Type | Key Finding | Reference |
|---|---|---|---|---|
| M13mp9 Phage in E. coli | N-OH-3-MeO-AAB | Not specified, but higher frequency than 2-MeO-AAB | Mutagenicity correlates with carcinogenicity and adduct levels. | nih.gov |
| EBV-based Shuttle Vector | N-benzoyloxy-N-methyl-4-aminoazobenzene | G → T and G → A | Adducts at guanine C8, N², and N⁷ positions are mutagenic. | carnegiescience.edu |
| pS189 Shuttle Vector in Human Cells | N-hydroxy-1-amino-6-nitropyrene | G:C → T:A transversions | Adducts at guanine are the primary premutagenic lesions. | nih.gov |
| cII Transgene in Mouse Fibroblasts | N-hydroxy-4-acetylaminobiphenyl | G → T transversions | Adducts form at specific sites that become mutational hotspots. | researchgate.net |
Correlating Adduct Formation with Mutagenic Outcomes
The genotoxicity of this compound is fundamentally tied to the formation of covalent DNA adducts. These adducts, if they escape cellular repair mechanisms, can precipitate mutations during the process of DNA replication. The specific nature of the resulting mutations is often a direct reflection of the DNA adduct's structure and its position within the genome.
Investigations into the mutagenic specificity of aminoazobenzene compounds have shed light on how their DNA adducts trigger distinct genetic changes. Studies involving the parent compound, 4-aminoazobenzene, which requires metabolic activation to this compound to exert its carcinogenic effects, have identified a characteristic pattern of mutations in key regulatory genes. smolecule.com For example, in liver tumors of CD-1 mice, exposure to 4-aminoazobenzene has been demonstrated to induce G to T transversions in the N-ras gene, particularly at codons 12 or 13. nih.gov It has also been implicated in mutations at codon 13 of the Ki-ras gene. nih.gov These results suggest that DNA adducts derived from this compound are prone to mispairing with adenine during DNA replication, resulting in the characteristic G -> T transversion mutations.
While comprehensive mutational spectra for this compound are not available for all experimental models, research on closely related reactive aminoazobenzene derivatives offers corroborating evidence. For instance, N-benzoyloxy-N-methyl-4-aminoazobenzene, a reactive ester of the related compound N-methyl-4-aminoazobenzene, has been identified as a versatile mutagen. carnegiescience.edu It is capable of inducing a variety of mutations, including point mutations at both G:C and A:T base pairs, as well as a notable frequency of larger deletions. carnegiescience.edu
The principal adducts formed by this compound and its derivatives are located at the C8 and N2 positions of guanine. carnegiescience.edu The major adduct, N-(deoxyguanosin-8-yl)-4-aminoazobenzene, is structurally analogous to adducts formed by other aromatic amines, such as N-hydroxy-2-acetylaminofluorene, which are known to predominantly cause G:C → T:A transversions. researchgate.net This type of transversion is a frequent mutational signature associated with bulky guanine adducts.
The relationship between adduct formation and mutagenic consequences for this compound and its related compounds is detailed in the following table, which is compiled from various research findings.
| Compound/Metabolite | Primary DNA Adducts | Observed Mutations | Affected Genes/Regions |
| 4-Aminoazobenzene (metabolized to this compound) | N-(deoxyguanosin-8-yl)-4-aminoazobenzene | G to T transversions | N-ras (codons 12 or 13) |
| 4-Aminoazobenzene (metabolized to this compound) | N-(deoxyguanosin-8-yl)-4-aminoazobenzene | Mutations at codon 13 | Ki-ras |
| N-benzoyloxy-N-methyl-4-aminoazobenzene (related compound) | Guanine (C8, N2), Adenine | Point mutations at G:C and A:T pairs, large deletions | Not specified |
| N-hydroxy-2-acetylaminofluorene (analogous aromatic amine) | N-(deoxyguanosin-8-yl)-2-aminofluorene | G:C → T:A transversions | lacI, hprt |
These observations highlight the direct causal link between the chemical properties of DNA adducts formed by this compound and the specific types of genetic mutations that initiate and drive the carcinogenic process. The predominance of G to T transversions, in particular, indicates a characteristic miscoding event during the replication of DNA that contains these bulky adducts.
Structure Activity Relationship Sar Studies of N Hydroxy 4 Aminoazobenzene and Its Analogues
Influence of Substituent Position and Electronic Properties on N-Hydroxylation Efficacy
The metabolic conversion of 4-aminoazobenzene (B166484) to its N-hydroxy derivative is a critical activation step. The efficiency of this N-hydroxylation process, primarily catalyzed by cytochrome P450 enzymes, is significantly influenced by the position and electronic nature of substituents on the aromatic rings. vulcanchem.com
The rate of N-hydroxylation is a key determinant of the carcinogenic activity of aminoazo dyes. For instance, the carcinogenicity of C.I. Solvent Yellow 2 type dyes is dependent on the rate of N-hydroxylation. ncsu.edu A notable example is the difference in carcinogenicity between 2-methoxy-4-aminoazobenzene (B1228302) and 3-methoxy-4-aminoazobenzene (B1195087). The 3-methoxy isomer is a potent carcinogen, while the 2-methoxy isomer is not. ncsu.edu This difference is attributed to the electronic properties conferred by the methoxy (B1213986) group's position. Computational studies have shown that the highest occupied molecular orbital (HOMO) of 3-methoxy-4-aminoazobenzene is concentrated at the amino lone pair electrons, making it more susceptible to N-hydroxylation. In contrast, the HOMO of the 2-methoxy isomer is concentrated at the azo bond. ncsu.edu Furthermore, the nucleophilic reactivity index of the amino group in the 3-methoxy isomer is significantly larger than that of the 2-methoxy isomer, suggesting a faster initial biotransformation step for the carcinogenic isomer. ncsu.edu
Similarly, the introduction of a fluoro group at the 4'-position of N,N-diethyl-4-aminoazobenzene markedly enhances its mutagenicity, which is linked to an increased rate of azo reduction, a process also influenced by cytochrome P-450. nih.gov Conversely, a 4'-ethyl group does not affect mutagenicity and abolishes azo reduction. nih.gov
Impact of Ring Substituents on Ultimate Metabolite Reactivity and DNA Binding
Following N-hydroxylation, the resulting N-hydroxy-4-aminoazobenzene can be further metabolized to a highly reactive ultimate carcinogen, often a nitrenium ion, which can then bind to cellular macromolecules like DNA. vulcanchem.com Ring substituents play a crucial role in modulating the reactivity of this ultimate metabolite and its ability to form DNA adducts.
The stability of the nitrenium ion is a key factor. Substituents that can delocalize the positive charge will stabilize the ion, potentially increasing its half-life and its opportunity to react with DNA. For example, the difference in the structures of the LUMOs (Lowest Unoccupied Molecular Orbital) of the nitrenium ions from 3-methoxy-4-aminoazobenzene and 2-methoxy-4-aminoazobenzene, along with a greater electrophilic reactivity index of the amino nitrogen atom in the nitrenium ion from the 3-methoxy isomer, may affect the ease of DNA adduct formation. ncsu.edu
The formation of DNA adducts is a critical event in chemical carcinogenesis. europa.eu The ultimate carcinogenic derivatives of N-methyl- and N,N-dimethyl-4-aminoazobenzene react with deoxyguanosine in DNA to form adducts. nih.gov The major adducts have been identified as N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene and 3-(deoxyguanosin-N2-yl)-N-methyl-4-aminoazobenzene. nih.gov The presence and nature of ring substituents can influence the type and quantity of these adducts.
Research has also shown that increasing the size of alkoxy substituents ortho to the primary amino group of 4-aminoazobenzene derivatives leads to a decrease in mutagenicity. researchgate.netnih.gov This steric hindrance may interfere with the metabolic activation process or the subsequent binding of the ultimate metabolite to DNA.
Stereochemical and Isomeric Effects on Metabolic Activation and Genotoxicity
The three-dimensional arrangement of atoms in a molecule (stereochemistry) and the existence of isomers can have profound effects on biological activity. In the context of this compound and its analogues, these factors can influence how the molecule interacts with metabolic enzymes and DNA.
Isomers of a compound can exhibit vastly different toxicological profiles. As previously mentioned, 3-methoxy-4-aminoazobenzene is a potent carcinogen, whereas its isomer, 2-methoxy-4-aminoazobenzene, is considered noncarcinogenic. ncsu.edu This highlights the critical importance of substituent position on the aromatic ring. Similarly, studies on methyl- and hydroxymethyl-derivatives of N,N-dimethyl-4-aminoazobenzene (DAB) have shown that the 3'-substituted isomers are potent hepatocarcinogens, while the 2'- and 4'-substituted isomers show different levels of mutagenicity. nih.gov
The formation of cis and trans isomers of DNA adducts has been observed. For example, N-(Deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene exists as interconvertible cis and trans isomers. nih.gov The specific conformation of the adduct may influence its recognition by DNA repair enzymes and its potential to cause mutations.
Furthermore, the stereochemical effects can also be observed in the metabolic enzymes themselves. The active sites of cytochrome P450 enzymes are chiral, and thus, they can exhibit stereoselectivity in the metabolism of substrates. While specific studies on the stereoselective N-hydroxylation of 4-aminoazobenzene are not detailed in the provided results, it is a well-established principle in drug metabolism that stereochemistry can significantly impact metabolic pathways.
Comparative Analysis of this compound Derivatives and Parent Compounds
Comparing the biological activity of N-hydroxy derivatives with their parent aminoazo compounds provides strong evidence for the role of N-hydroxylation as a key activation step. Studies have consistently shown that the N-hydroxy metabolites are often more potent carcinogens than the parent amines. scispace.comscispace.com
However, the relationship is not always straightforward. While N-hydroxy-1-aminonaphthalene was found to be a more potent carcinogen than N-hydroxy-2-aminonaphthalene, this suggests that N-hydroxylation alone may not be a sufficient metabolic step for carcinogenesis and other factors, such as the stability and reactivity of subsequent metabolites, are also critical. scispace.com
The table below summarizes the comparative mutagenicity of some 4-aminoazobenzene derivatives, illustrating the impact of various substituents.
| Compound | Substituent(s) | Observed Mutagenicity/Carcinogenicity | Reference(s) |
| N,N-diethyl-4-aminoazobenzene (DEAB) | - | Slightly mutagenic | nih.gov |
| 4'-ethyl-DEAB | 4'-ethyl | No change in mutagenicity compared to DEAB | nih.gov |
| 4'-fluoro-DEAB | 4'-fluoro | Markedly enhanced mutagenicity compared to DEAB | nih.gov |
| 2-methoxy-4-aminoazobenzene | 2-methoxy | Noncarcinogenic | ncsu.edu |
| 3-methoxy-4-aminoazobenzene | 3-methoxy | Potent carcinogen | ncsu.edu |
| 4-aminoazobenzene derivatives | Increasing size of ortho-alkoxy group | Decreased mutagenicity | researchgate.netnih.gov |
| N-hydroxy-N-methyl-4-aminoazobenzene | N-hydroxy, N-methyl | High incidence of hepatic tumors | scispace.comnih.gov |
| N-methyl-4-aminoazobenzene | N-methyl | Less active than its N-hydroxy metabolite | scispace.comnih.gov |
This comparative analysis underscores the complex interplay of structural features in determining the genotoxic potential of this compound and its analogues. The position and electronic properties of substituents, steric factors, and the relative stability of metabolic intermediates all contribute to the ultimate biological effect.
Computational Chemistry and Theoretical Modeling of N Hydroxy 4 Aminoazobenzene Interactions
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT provides a computationally tractable method to explore molecular properties. For N-Hydroxy-4-aminoazobenzene and its analogs, DFT calculations, particularly using the B3LYP hybrid functional, have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. acs.orgresearchgate.net
Conformer Analysis and Stability
Like other azobenzene (B91143) derivatives, this compound can exist in different spatial arrangements or conformations. The most significant of these are the trans and cis isomers, which differ in the arrangement of the phenyl rings about the central N=N double bond. Additionally, rotational isomers (rotamers) can arise from the rotation around single bonds, such as the C-N and N-O bonds.
Computational studies on closely related analogs, such as N-hydroxy-monomethoxy-4-aminoazobenzenes, have been performed to understand their conformational preferences. ncsu.edu These studies typically involve geometry optimization of various possible conformers to identify the lowest energy (most stable) structures. For 4-hydroxyazobenzene, a related compound, the trans configuration has been found to be significantly more stable than the cis configuration. researchgate.net The planarity of the molecule is a key factor in its stability, with deviations from planarity affecting the electronic delocalization across the azo bridge. acs.org
Table 1: Theoretical Stability of Azobenzene Conformers
| Compound | Method | Most Stable Isomer | Energy Difference (cis vs. trans) |
|---|---|---|---|
| 4-Hydroxyazobenzene | B3LYP | trans | ~67 kJ/mol |
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. acs.orgossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. schrodinger.comntu.edu.iqnih.gov
For N-hydroxy derivatives of aminoazobenzenes, the introduction of the hydroxyl group to the nitrogen atom has been shown to lower the LUMO energy compared to the parent aminoazobenzene. ncsu.edu This suggests that the N-hydroxy metabolite is more electrophilic, making it more susceptible to nucleophilic attack. This increased electrophilicity is a key factor in its role as a proximate carcinogen. ncsu.edu Studies on monomethoxy-4-aminoazobenzene isomers have indicated that the nature of the HOMO can also influence carcinogenic activity. ncsu.edu The relative energies of orbitals involving the azo bond lone pairs versus the amino nitrogen lone pair are thought to be important. ncsu.edu
Table 2: Frontier Molecular Orbital Properties of Azobenzene Derivatives
| Compound/Analog | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| N-hydroxy-monomethoxy-4-aminoazobenzenes (analogs) | Ab initio | Not specified | Lower than parent amine | Not specified |
This table is based on qualitative descriptions from the literature for analogous compounds, as specific energy values for this compound were not found in the search results.
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgmdpi.com Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment. mdpi.comsu.seipinnovative.comshareok.org
In the context of this compound, these techniques would be invaluable for studying its interactions with enzymes involved in its metabolic activation, such as cytochrome P450s and sulfotransferases. smolecule.com For instance, docking studies could identify the binding mode of this compound within the active site of these enzymes, revealing key amino acid residues involved in its recognition and processing. MD simulations could then be used to explore the stability of the enzyme-substrate complex and the conformational changes that may occur upon binding, providing insights into the catalytic mechanism. europa.euelettra.eu
While specific molecular docking or MD simulation studies for this compound were not identified in the search results, the methodologies are well-established for studying the interaction of small molecules with biological macromolecules. semanticscholar.orgmdpi.comelettra.eu Such studies on related systems have provided valuable information on binding affinities and interaction patterns. semanticscholar.orgmdpi.com
Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Reaction Mechanisms
To study chemical reactions in large biological systems like enzymes, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govmpg.debioexcel.eursc.org In this method, the chemically reactive part of the system (e.g., the substrate and the key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. mpg.debioexcel.eu
The metabolic activation of this compound is believed to proceed through the formation of a highly reactive nitrenium ion. imrpress.com This transformation involves the protonation of the hydroxyl group followed by the loss of a water molecule. A QM/MM approach would be ideal for modeling this reaction within the confines of an enzyme's active site. nih.govbioexcel.eu By performing QM/MM simulations, one could map out the potential energy surface of the reaction, identify the transition state, and calculate the activation energy barrier. nih.gov This would provide a detailed understanding of how the enzyme catalyzes the formation of the ultimate carcinogenic species. Although no specific QM/MM studies on this compound were found, the application of these methods to enzyme catalysis is a mature field. bioexcel.eu
Prediction of Reactivity and DNA Adduct Formation Propensities
The carcinogenicity of this compound is attributed to its ability to form covalent adducts with DNA, leading to mutations. tandfonline.com Computational methods can be used to predict the reactivity of the ultimate electrophile, the nitrenium ion, and its propensity to form adducts with the nucleophilic sites on DNA bases, particularly guanine (B1146940). imrpress.comresearchgate.net
Quantum chemical calculations can be used to determine the distribution of positive charge in the nitrenium ion, identifying the most electrophilic centers. The interaction energies between the nitrenium ion and different sites on a guanine base can then be calculated to predict the most likely points of covalent bond formation. The stability of the resulting DNA adducts can also be assessed computationally. researchgate.net These theoretical predictions can help to rationalize experimental observations of DNA adduct formation and provide a basis for understanding the mutagenic consequences of exposure to the parent azo dye. europa.eutandfonline.com For example, studies on related aromatic amines have shown that the stability of the arylnitrenium ion is a key determinant of genotoxicity. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-aminoazobenzene (B166484) |
| N-hydroxy-monomethoxy-4-aminoazobenzene |
| 4-hydroxyazobenzene |
| Azobenzene |
| 4-(N,N-dimethylamino)-4'-nitroazobenzene |
| Guanine |
In Vitro and Ex Vivo Experimental Systems for N Hydroxy 4 Aminoazobenzene Research
Cell-Free Enzyme Assay Systems for Metabolic Characterization
Cell-free enzyme assays are fundamental for isolating and characterizing the specific metabolic pathways involved in the activation of N-Hydroxy-4-aminoazobenzene and its parent compounds. These systems typically use purified enzymes or subcellular fractions, such as liver microsomes and cytosol, to study specific reactions in a controlled environment.
The initial and requisite step in the activation of the procarcinogen 4-aminoazobenzene (B166484) (AAB) is N-hydroxylation, a reaction primarily mediated by cytochrome P450 (CYP450) enzymes found in the liver. imrpress.comindustrialchemicals.gov.au Studies also point to the involvement of flavoprotein amine oxidases in this N-oxidation process. industrialchemicals.gov.au Once formed, this compound can undergo further enzymatic reactions that convert it into a highly reactive electrophile.
One critical pathway is O-esterification, which is catalyzed by cytosolic sulfotransferases (SULTs) or N-acetyltransferases (NATs). imrpress.com Hepatic cytosols, for instance, can catalyze a 3'-phosphoadenosine 5'-phosphosulfate (PAPS)-dependent O-sulfonation of N-hydroxy arylamines. aacrjournals.org This reaction generates an unstable sulfuric acid ester, which is a potent electrophile capable of reacting with cellular nucleophiles like DNA. industrialchemicals.gov.auaacrjournals.orgscispace.com Similarly, S-acetyl coenzyme A (AcCoA)-dependent enzymes can mediate the activation of N-hydroxy arylamines to DNA-binding products. oup.com
Kinetic studies with purified enzymes have also been instrumental. For example, while primary arylamines like 4-aminoazobenzene are not substrates for the NADPH- and oxygen-dependent microsomal flavin-containing monooxygenase, their N-methyl derivatives are readily N-oxygenated by this enzyme to form N-hydroxy compounds. researchgate.net
Table 1: Key Enzymes in the Metabolism of 4-Aminoazobenzene and this compound
| Enzyme/System | Subcellular Location | Reaction Catalyzed | Significance |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Microsomes (Liver) | N-hydroxylation of 4-aminoazobenzene (AAB) | Initial activation step to form this compound. imrpress.comindustrialchemicals.gov.au |
| Sulfotransferases (SULTs) | Cytosol (Liver) | PAPS-dependent O-sulfonation of this compound | Forms a highly reactive sulfuric acid ester that binds to DNA. imrpress.comaacrjournals.org |
| N-Acetyltransferases (NATs) | Cytosol | O-Acetylation of this compound | Generates a reactive acetoxyarylamine that can form an arylnitrenium ion. imrpress.com |
| Flavoprotein Amine Oxidase | Microsomes | N-oxidation of AAB | Contributes to the formation of this compound. industrialchemicals.gov.au |
| N-hydroxylamine Reductases/Oxidases | - | Reduction and oxidation of N-hydroxy amines | Participates in the metabolic processing of the N-hydroxy metabolite. industrialchemicals.gov.au |
Bacterial Mutagenicity Assays (e.g., Salmonella typhimurium Reversion Assay)
Bacterial mutagenicity assays, most notably the Salmonella typhimurium reversion assay (Ames test), are widely used to screen for the mutagenic potential of chemicals. These assays utilize specific histidine-requiring bacterial strains that can revert to a histidine-independent state upon exposure to a mutagen.
This compound and its derivatives have been evaluated using this system. Studies show that while parent compounds like N,N-dimethyl-4-aminoazobenzene and N-methyl-4-aminoazobenzene require metabolic activation with a rat liver homogenate (S9 mix) to exhibit mutagenicity in Salmonella strains TA98 and TA100, their N-hydroxy and subsequent esterified derivatives are often direct-acting mutagens. researchgate.netepa.gov This indicates that N-hydroxylation is a key step in converting the parent azo dye into a mutagenic substance.
Research has demonstrated that this compound is mutagenic in the Salmonella test. canada.cacanada.capnas.org For example, a study characterizing a murine renal microsomal enzyme found that the N-hydroxy metabolite of 3-methoxy-4-aminoazobenzene (B1195087) was a potent direct mutagen in Salmonella typhimurium TA98, whereas its 4'-hydroxy counterpart was not. nih.gov The choice of bacterial strain is crucial, as some chemicals cause base-pair substitution mutations (detected by strains like TA100 and TA1535) while others induce frameshift mutations (detected by strains like TA98 and TA1538). psu.edu
Table 2: Mutagenicity of this compound and Related Compounds in Salmonella typhimurium
| Compound | Salmonella Strain(s) | Metabolic Activation (S9) | Finding |
|---|---|---|---|
| This compound | Not specified | Not specified | Reported as mutagenic. canada.cacanada.capnas.org |
| N-hydroxy-3-methoxy-4-aminoazobenzene | TA98 | Not required | Potent direct-acting mutagen. nih.gov |
| N-methyl-4-aminoazobenzene | TA98, TA100 | Required | Mutagenic only after metabolic activation. researchgate.netepa.gov |
| N-Acetoxy-N-methyl-4-aminoazobenzene | TA98, TA100 | Not required | Direct-acting mutagen. researchgate.netepa.gov |
Mammalian Cell Culture Models (e.g., Primary Hepatocytes) for Metabolic and Genotoxic Studies
Mammalian cell culture models provide a more physiologically relevant system than bacteria for studying the effects of compounds like this compound, as they possess complex metabolic capabilities and DNA repair pathways. Primary hepatocytes, directly isolated from the liver, are considered a gold standard for in vitro toxicology because they retain many of the liver's specific functions, including xenobiotic metabolism. sigmaaldrich.comresearchgate.net
Studies using primary cultures of rat and mouse hepatocytes have shown that N-hydroxy derivatives of 4-aminoazobenzene are potent inducers of unscheduled DNA synthesis (UDS), a marker of DNA excision repair. industrialchemicals.gov.aupopline.org The level of UDS elicited by the N-hydroxy metabolites was found to be higher than that induced by the parent aminoazo dyes, supporting the role of N-hydroxylation in genotoxicity. popline.org
Beyond UDS, these cell systems are used to characterize the specific DNA damage. The primary DNA adduct formed in the liver of mice and rats exposed to 4-aminoazobenzene has been identified as N-(deoxyguanosin-8-yl)-4-aminoazobenzene. nih.gov This adduct is formed from the reaction of the ultimate electrophilic metabolite, derived from this compound, with the C8 position of guanine (B1146940) in DNA. nih.gov In addition to hepatocytes, other mammalian cell types, such as human fibroblasts, have been used to demonstrate DNA damage. industrialchemicals.gov.au
Table 3: Genotoxicity of this compound in Mammalian Cell Cultures
| Cell Model | Endpoint Measured | Compound Tested | Key Finding |
|---|---|---|---|
| Primary Rat Hepatocytes | Unscheduled DNA Synthesis (UDS) | N-Hydroxy derivatives of AAB | Elicited higher levels of UDS than parent aminoazo dyes. industrialchemicals.gov.aupopline.org |
| Primary Mouse Hepatocytes | Unscheduled DNA Synthesis (UDS) | N-Hydroxy derivatives of AAB | Induced UDS, indicating DNA repair activity. industrialchemicals.gov.aupopline.org |
| Mouse and Rat Liver (in vivo) | DNA Adduct Formation | 4-Aminoazobenzene | Identified N-(deoxyguanosin-8-yl)-4-aminoazobenzene as the major adduct, formed from the N-hydroxy metabolite. nih.gov |
| Human Fibroblasts | DNA Damage | This compound | Demonstrated induction of DNA damage. industrialchemicals.gov.au |
Recombinant DNA and Phage DNA Systems for DNA Damage and Mutagenesis Analysis
To investigate the direct interaction between this compound and DNA, researchers utilize simplified, cell-free systems containing purified DNA, such as recombinant plasmids or bacteriophage DNA. These models eliminate the complexities of cellular metabolism and repair, allowing for a focused analysis of DNA damage and its mutagenic consequences.
One approach involves using 32P-end-labeled DNA fragments. Research has shown that this compound can induce Cu(II)-mediated DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative stress. nih.gov This damage was significantly enhanced in the presence of the endogenous reductant NADH, suggesting a mechanism involving redox reactions and the generation of reactive oxygen species. nih.gov
Bacteriophage DNA, such as that from M13 or φX174, serves as a powerful tool for studying mutagenesis. annualreviews.org In these experiments, phage DNA is modified in vitro with a chemical, and then transfected into host bacteria (e.g., Escherichia coli) to assess the resulting mutation frequency and spectrum. nih.govnih.gov Studies with N-hydroxy-aminoazo dye-modified M13 phage DNA have demonstrated that these adducts can inhibit in vitro DNA replication. nih.govnih.gov Furthermore, analysis of the mutations induced in M13mp9 phage DNA revealed that N-hydroxy-AAB derivatives generate specific mutation patterns, which can be analyzed after transfection into SOS-induced E. coli. nih.govnih.gov
Investigations in E. coli have also been used to compare the DNA lesions produced by different isomers. For instance, the carcinogenic N-hydroxy-3-methoxy-4-aminoazobenzene was found to produce a 25-fold higher level of DNA adducts in E. coli compared to its noncarcinogenic 2-methoxy counterpart, as revealed by 32P-postlabeling analysis. nih.gov
Table 4: Analysis of DNA Damage by this compound in Cell-Free and Bacterial DNA Systems
| System | Experimental Approach | Type of Damage/Endpoint | Key Finding |
|---|---|---|---|
| 32P-labeled DNA fragments | Incubation with N-OH-AAB, Cu(II), and NADH | Oxidative DNA damage, 8-oxodG formation | N-OH-AAB induces oxidative DNA damage via redox reactions. nih.gov |
| M13 Phage DNA | In vitro modification with N-hydroxy-AAB derivatives, followed by transfection into E. coli | Inhibition of DNA replication, mutation frequency and spectrum | N-hydroxy-AAB adducts inhibit replication and induce specific mutations. nih.govnih.gov |
| Escherichia coli cells | Exposure to N-hydroxy-AAB derivatives | DNA adduct levels, induction of recA/umuC genes | Carcinogenic isomers form significantly more DNA adducts and induce the SOS response. nih.gov |
| φX174 Bacteriophage DNA | In vitro modification with related compounds (e.g., N-benzoyloxy-N-methyl-4-aminoazobenzene) | Mutation analysis in host E. coli | Demonstrates that mutations are dependent on SOS processing. annualreviews.org |
Advanced Analytical and Spectroscopic Techniques in N Hydroxy 4 Aminoazobenzene Research
High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of N-Hydroxy-4-aminoazobenzene and its various metabolites and DNA adducts from complex biological matrices. ncsu.edusielc.com Reverse-phase HPLC methods are commonly employed, often utilizing C18 columns. smolecule.comsmolecule.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or phosphoric acid. sielc.comsmolecule.comsmolecule.com
This technique has been successfully used to separate this compound from its parent compound, 4-aminoazobenzene (B166484), and other related metabolites. ncsu.edu For instance, HPLC analysis of product mixtures from rat and hamster liver S9 enzyme treatments confirmed the metabolic de-hydroxyethylation of related dye compounds. ncsu.edu Furthermore, ultra-HPLC (u-HPLC) methods have been developed for the quantitative determination of impurities, including 4-aminoazobenzene, in commercial dyes, demonstrating the high resolution and sensitivity of modern HPLC systems. smolecule.com
Table 1: HPLC Applications in Aminoazobenzene Research
| Application | Matrix | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Quantitative determination of 4-aminoazobenzene | D&C Red No. 17 | C18 (1.7 µm) | 0.2 M ammonium acetate and acetonitrile | UV | smolecule.com |
| Analysis of dye metabolism | Rat and hamster liver S9 fractions | Not specified | Not specified | Not specified | ncsu.edu |
Mass Spectrometry (MS) for Identification and Quantification of Metabolites and DNA Adducts
Mass Spectrometry (MS) is a powerful tool for the structural characterization and sensitive quantification of this compound, its metabolites, and particularly its DNA adducts. When coupled with a separation technique like HPLC (LC-MS), it provides unparalleled specificity and sensitivity.
Time-of-flight (TOF) and ion trap (IT) mass spectrometers are frequently used in these studies. ncsu.eduresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for elucidating the elemental composition of unknown compounds. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments, such as product ion scanning and constant neutral loss scans, are employed to obtain detailed structural information and to screen for specific classes of adducts. researchgate.netwhiterose.ac.uk For example, a constant neutral loss scan can be used to detect the loss of the deoxyribose moiety from DNA adducts, triggering further fragmentation to identify the adducted base. researchgate.net
LC-MS methods have been instrumental in identifying DNA adducts formed from related aromatic amines, such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene, which has been identified as a major persistent hepatic DNA-bound dye. epa.gov
Table 2: Mass Spectrometry Techniques in Aminoazobenzene Research
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| TOF-LC-ESI-MS | Characterization of synthesized dyes | Elucidation of dye structures | ncsu.edu |
| LC-IT/MS³ | Quantification of DNA adducts | Achieved a limit of detection of 3 adducts per 10⁹ bases for 4-aminobiphenyl (B23562) adducts | researchgate.net |
| HRMS | Structure elucidation of disperse dyes | Identification of individual azobenzene (B91143) dye structures | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthesized Compounds and Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of synthesized this compound, its precursors, and related adducts. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the chemical environment of individual atoms within a molecule. nih.govspectrabase.com
¹H NMR spectra of 4-aminoazobenzene and its derivatives have been well-characterized, providing reference data for the identification of new compounds. chemicalbook.com NMR has been used to confirm the structures of synthesized substituted 4,4'-diaminoazobenzene dyes. ncsu.edu It is also employed to assess the purity of synthesized compounds. nih.gov Furthermore, NMR has been used to study the inclusion complexes of 4-aminoazobenzene with host molecules like β-cyclodextrin and cucurbit sav.skuril, providing insights into their non-covalent interactions. researchgate.net
Table 3: NMR Applications in Aminoazobenzene Research
| Nucleus | Application | Compound Type | Reference |
|---|---|---|---|
| ¹H NMR, ¹³C NMR | Structural characterization | Substituted 4,4'-diaminoazobenzene dyes | ncsu.edu |
| ¹H NMR | Structural characterization | 4-Hydroxy-4'-dimethylaminoazobenzene | spectrabase.com |
| ¹H NMR | Purity assessment | Azobenzene disperse dyes | nih.gov |
Electron Spin Resonance (ESR) Spectroscopy for Detection of Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, including the radical intermediates that can be formed during the metabolic activation of this compound. mdpi.com Due to the short-lived nature of many radical intermediates, spin trapping techniques are often employed. whiterose.ac.ukmdpi.com This involves the reaction of the transient radical with a diamagnetic "spin trap" to form a more stable radical adduct that can be observed by ESR. mdpi.com
While direct ESR studies on this compound are not extensively documented in the provided context, the technique's application to similar systems, such as the detection of radical intermediates in the thermo-oxidative degradation of polymers and in photoinduced reactions, highlights its potential in this area of research. mdpi.commdpi.com For example, ESR has been used to identify alkoxy and carbonyl radicals in polypropylene (B1209903) degradation. mdpi.com The formation of nitroxide radicals from the oxidation of sterically hindered amines is a common method for monitoring reactive oxygen species. mdpi.com
Radiometric Techniques (e.g., ³²P-Postlabeling, ³H-labeling) for Adduct Quantification and Metabolic Tracing
Radiometric techniques are exceptionally sensitive methods for quantifying DNA adducts and tracing the metabolic fate of compounds like this compound.
The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts, even when present at very low levels. nih.govnih.gov This technique involves the enzymatic digestion of DNA to deoxynucleoside 3'-monophosphates, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) or HPLC and quantified by their radioactivity. nih.govnih.gov This method has been successfully applied to study DNA adducts formed from various carcinogenic aminoazo compounds and other arylamines. epa.govsav.sknih.govnih.gov
³H-labeling involves the synthesis of a tritium-labeled version of the compound of interest, such as [³H]this compound. This allows for the tracing of the compound and its metabolites through biological systems and the quantification of their binding to macromolecules like DNA. oup.com For example, [³H]N-OH-IQ has been used to measure ATP-dependent DNA binding, demonstrating an activation pathway for this heterocyclic amine. oup.com
Table 4: Radiometric Techniques in Carcinogen-DNA Adduct Research
| Technique | Application | Key Findings | Reference |
|---|---|---|---|
| ³²P-Postlabeling | Analysis of hepatic DNA adducts | 3-MeO-AAB formed over 20-fold more adducts than 2-MeO-AAB in rat liver | nih.gov |
| ³²P-Postlabeling | Characterization of peroxidase-mediated DNA adducts | Identified a major adduct from N-hydroxy-4-acetylaminobiphenyl | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Product Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to monitor reactions and characterize compounds containing chromophores, such as the azo group in this compound and its derivatives. smolecule.comoup.com The absorption of UV or visible light by a molecule promotes electrons from a ground state to an excited state, and the wavelength of maximum absorbance (λmax) is characteristic of the molecule's structure.
UV-Vis spectroscopy is employed to assess the stability of N-hydroxy arylamines under various conditions, as their degradation can be followed by changes in the absorption spectrum over time. oup.com It is also used to study the kinetics of reactions, such as the cis-trans isomerization of azobenzene derivatives, which can be initiated by light and monitored by following the changes in absorbance at specific wavelengths. researchgate.netacs.org Furthermore, the technique is used for the characterization of synthesized compounds and their interaction products, for example, in the study of inclusion complexes. acs.orgsigmaaldrich.com
Table 5: UV-Vis Spectroscopy Applications
| Application | System Studied | Observation | Reference |
|---|---|---|---|
| Stability analysis | N-hydroxy-2-aminofluorene | Monitored oxidative degradation by spectral changes | oup.com |
| Reaction kinetics | Azobenzene dyes in aqueous solution | Measured pH-dependent cis-trans isomerization rates | researchgate.net |
| Product characterization | 4-hydroxy-4'-nitroazobenzene | Characterized the compound in acidic and basic solutions | acs.org |
Comparative and Translational Research Insights
Species and Tissue-Specific Differences in N-Hydroxy-4-aminoazobenzene Metabolism
The metabolism of this compound, a proximate carcinogenic metabolite of 4-aminoazobenzene (B166484) and related azo dyes, exhibits significant variability across different species and within various tissues of the same organism. This variability is largely attributable to differences in the expression and activity of key metabolic enzymes. The primary metabolic pathways for N-hydroxyarylamines include N-glucuronidation, N-acetylation, and sulfation, which can lead to either detoxification or further bioactivation.
In rodents, the liver is the primary site of metabolism for many xenobiotics, including this compound. However, the metabolic profile can differ substantially between species such as rats, mice, and hamsters. For instance, studies on related N-hydroxy arylamines have shown that hamster liver preparations can be more effective in the metabolic activation of certain carcinogens compared to rat liver preparations. This is often linked to higher levels of specific cytochrome P450 (CYP450) enzymes in hamsters. While N-hydroxylation is the initial activation step for aromatic amines, the subsequent conjugation reactions are critical in determining the ultimate carcinogenic potential.
The balance between detoxification and bioactivation pathways is crucial. N-glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is generally considered a detoxification pathway, as it facilitates the excretion of the compound. In contrast, sulfation, mediated by sulfotransferases (SULTs), can lead to the formation of highly reactive sulfuric acid esters that readily bind to DNA, initiating carcinogenesis. al-edu.com Similarly, N,O-acetylation by N-acetyltransferases (NATs) can also produce reactive intermediates.
Species differences in these enzymatic activities are well-documented. For example, the activity of SULTs towards N-hydroxy arylamines can vary significantly between humans, rats, mice, guinea pigs, hamsters, and rabbits. researchgate.net Human SULT1A1 has been shown to be significantly more active towards certain N-hydroxy arylamines compared to its orthologues in mice and rats. portlandpress.com Furthermore, rodents lack a direct homologue for human UGT1A4, an enzyme known for its role in the N-glucuronidation of various amines, highlighting a significant species difference in this detoxification pathway.
Tissue-specific expression of these enzymes also plays a pivotal role. While the liver is a major site of metabolism, extrahepatic tissues such as the intestine, bladder, and mammary gland can also possess the enzymatic machinery to metabolize this compound. For instance, NAT1, which can be involved in the bioactivation of N-hydroxy arylamines, is expressed in various tissues. The intestine has been shown to have significant glucuronidation and sulfonation activities, which can influence the systemic exposure and local toxicity of ingested azo dyes. psu.edu The acidic environment of the urinary bladder can facilitate the hydrolysis of N-glucuronide conjugates, releasing the reactive N-hydroxy arylamine and contributing to bladder carcinogenesis. nih.gov
Table 1: Key Enzymes in the Metabolism of this compound and Their Primary Role
| Enzyme Family | Specific Enzyme(s) | Primary Metabolic Reaction | Consequence |
| Cytochrome P450 | CYP1A2, other CYPs | N-hydroxylation of parent amine | Formation of this compound (Proximate Carcinogen) |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A family | N-glucuronidation | Detoxification and excretion |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A2 | O-sulfation of the N-hydroxy group | Bioactivation to a reactive sulfuric acid ester |
| N-Acetyltransferases (NATs) | NAT1, NAT2 | N,O-acetylation of the N-hydroxy group | Bioactivation to a reactive N-acetoxy ester |
Role of this compound in the Carcinogenesis of Related Aromatic Amines and Azo Dyes
This compound is not typically encountered as a primary environmental contaminant but is of significant toxicological interest as a proximate carcinogenic metabolite of several commercially used azo dyes and aromatic amines, such as 4-aminoazobenzene (AAB) and N-methyl-4-aminoazobenzene (MAB). nih.gov The carcinogenicity of these parent compounds is largely dependent on their metabolic conversion to this compound.
Research has demonstrated that N-hydroxy metabolites of aminoazo dyes are often more potent carcinogens than their parent amines. nih.govscispace.com For example, administration of this compound to preweanling male mice resulted in a high incidence of hepatic tumors, and it was found to be more active in this regard than its parent compound, 4-aminoazobenzene. nih.gov In rats, oral administration of N-hydroxy-MAB induced not only hepatic tumors but also significant numbers of papillomas and carcinomas in the forestomach, a site not affected by the parent compound MAB under the same conditions. nih.govscispace.com This suggests that the N-hydroxy metabolite has a distinct target tissue specificity and greater carcinogenic potency.
The carcinogenic activity of this compound is attributed to its further metabolic activation into an ultimate carcinogen that can form covalent adducts with cellular macromolecules, particularly DNA. The formation of an electrophilic metabolite, N-sulfooxy-4-aminoazobenzene, has been implicated in the development of liver tumors in mice. industrialchemicals.gov.au This highly reactive sulfuric acid ester can bind to nucleophilic sites in DNA, primarily at the C8 position of guanine (B1146940), leading to the formation of DNA adducts such as N-(deoxyguanosin-8-yl)-4-aminoazobenzene. industrialchemicals.gov.au These adducts can cause mutations during DNA replication, a critical step in the initiation of cancer.
The role of this compound extends to the carcinogenesis of other related compounds. For instance, it is a metabolite of the hepatocarcinogen 4-dimethylaminoazobenzene (DAB), also known as "butter yellow". The metabolic pathway involves demethylation to MAB and then to AAB, followed by N-hydroxylation. Therefore, understanding the carcinogenic mechanisms of this compound provides direct insight into the toxicity of a broader class of aminoazo dyes.
The tissue in which tumors develop is often related to the site of metabolic activation. While the liver is a primary target due to its high concentration of metabolic enzymes, other tissues can also be affected. The transport of conjugated metabolites, such as N-glucuronides, to the bladder and their subsequent hydrolysis in the acidic urine can release the reactive N-hydroxy arylamine, contributing to the initiation of bladder cancer by certain aromatic amines. nih.gov
Table 2: Carcinogenicity of this compound and Related Parent Compounds in Animal Models
| Compound | Animal Model | Target Organ(s) | Relative Carcinogenic Potency |
| 4-Aminoazobenzene (AAB) | Mouse (preweanling male) | Liver | Less active than its N-hydroxy metabolite nih.gov |
| This compound | Mouse (preweanling male) | Liver | More active than AAB nih.gov |
| N-Methyl-4-aminoazobenzene (MAB) | Rat | Liver | Carcinogenic |
| N-Hydroxy-N-methyl-4-aminoazobenzene | Rat | Liver, Forestomach | More potent and broader target range than MAB nih.govscispace.com |
Broader Implications for Understanding Chemical Carcinogenesis Mechanisms
The study of this compound provides a valuable model for understanding the fundamental mechanisms of chemical carcinogenesis, particularly for the large class of aromatic amines and azo dyes. The insights gained from this compound have broader implications for toxicology, risk assessment, and cancer prevention.
A key concept solidified through research on this compound and similar compounds is the principle of metabolic activation . Most aromatic amines are procarcinogens, meaning they require enzymatic conversion into reactive forms to exert their carcinogenic effects. N-hydroxylation is a critical first step in this activation process, converting a relatively inert amine into a proximate carcinogen like this compound. imrpress.comimrpress.com This proximate carcinogen then undergoes further activation, typically through O-esterification (sulfation or acetylation), to form an ultimate carcinogen—a highly electrophilic species (like a nitrenium ion) that readily attacks DNA. imrpress.comnih.goviarc.fr
Research on this compound has also highlighted the dual mechanism of DNA damage that can be induced by N-hydroxy arylamines. The first and most extensively studied mechanism is the formation of bulky DNA adducts . imrpress.com These adducts distort the DNA helix, leading to mutations if not repaired before cell division. The second mechanism involves the generation of oxidative stress . This compound can participate in redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). imrpress.com These ROS can induce oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which is also a mutagenic lesion. imrpress.comnih.gov This dual-damage potential underscores the complex ways in which chemical carcinogens can interact with and damage the genome.
Furthermore, the study of this compound illustrates the critical importance of the balance between metabolic activation and detoxification . The fate of this compound within a cell is determined by the competing activities of enzymes like SULTs and NATs (which generally lead to activation) and UGTs (which typically lead to detoxification). imrpress.com Species and tissue differences in the expression and activity of these enzymes can explain the observed variations in susceptibility to the carcinogenic effects of aromatic amines. nih.gov This principle is fundamental to the field of toxicogenomics and is crucial for extrapolating animal carcinogenicity data to human risk assessment.
In essence, this compound serves as a paradigm for a major class of chemical carcinogens. The detailed elucidation of its metabolic pathways, mechanisms of DNA damage, and the factors influencing its carcinogenicity provides a foundational framework for evaluating the risks of other aromatic amines and azo dyes and for developing strategies to mitigate their harmful effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-Hydroxy-4-aminoazobenzene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves diazo coupling between aniline derivatives and nitroso intermediates. Key steps include:
- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (e.g., HCl) at 0–5°C to generate diazonium salts.
- Coupling : React with hydroxylamine derivatives under controlled pH (neutral to slightly basic) to form the N-hydroxyazo bond.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1:1.2 molar ratio of precursor to coupling agent) and temperature to minimize side products like over-oxidized species.
Reference : Similar protocols for azo dye synthesis are validated in studies on aminoazobenzene derivatives .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, hydroxyl groups, and azo bond positions.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₂H₁₀N₃O).
- UV-Vis Spectroscopy : Analyze λmax shifts in different solvents to assess electronic transitions (e.g., π→π* in azo bonds).
Data Validation : Compare spectral data with NIST reference standards for analogous azo compounds .
Advanced Research Questions
Q. How does this compound undergo metabolic activation, and what experimental approaches elucidate its conjugation pathways?
- Methodological Answer :
- In vitro Metabolism Studies : Use liver microsomes (e.g., rat S9 fractions) to simulate phase I/II metabolism. Monitor formation of reactive intermediates like nitrenium ions via LC-MS/MS.
- Amino Acid Conjugation : Incubate with glutathione (GSH) or acetyl-CoA to detect adducts (e.g., sulfonamide or acetylated derivatives).
Key Finding : Hashimoto et al. demonstrated that N-hydroxy derivatives of 4-aminoazobenzene form mutagenic adducts via amino acid conjugation, a critical step in carcinogenesis .
Q. What experimental strategies resolve contradictions in reported mutagenicity data for this compound derivatives?
- Methodological Answer :
- Ames Test Optimization : Use Salmonella typhimurium TA98 strain with metabolic activation (S9 mix) to assess frameshift mutations. Control variables: pH, S9 concentration, and incubation time.
- Cross-Validation : Compare results with mammalian cell assays (e.g., micronucleus test in CHO-K1 cells).
Case Study : Discrepancies in mutagenicity may arise from varying metabolic conditions. Replicate studies under standardized protocols (e.g., OECD Guidelines 471) .
Q. How can computational models predict the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Simulate protonation states (e.g., pKa prediction of hydroxyl group) using Gaussian09 with B3LYP/6-31G(d) basis set.
- Hydrolysis Studies : Expose to acidic (6M HCl) or basic (1M NaOH) conditions, then analyze degradation products via HPLC.
Data Insight : Hydrolysis of structurally similar benzamides under acidic conditions yields >90% cleavage products (e.g., 2-methoxybenzoic acid and 4-aminophenol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
